(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide (S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 839711-69-2
VCID: VC8353291
InChI: InChI=1S/C11H14N2O3S/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1
SMILES: C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide

CAS No.: 839711-69-2

Cat. No.: VC8353291

Molecular Formula: C11H14N2O3S

Molecular Weight: 254.31 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide - 839711-69-2

Specification

CAS No. 839711-69-2
Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
IUPAC Name (2S)-N-(benzenesulfonyl)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C11H14N2O3S/c14-11(10-7-4-8-12-10)13-17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m0/s1
Standard InChI Key NMTZACKICMFJBK-JTQLQIEISA-N
Isomeric SMILES C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2
SMILES C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2
Canonical SMILES C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Significance

Core Structural Features

(S)-N-(Phenylsulfonyl)pyrrolidine-2-carboxamide consists of:

  • A pyrrolidine ring (five-membered secondary amine) with an (S)-configured stereocenter at the C2 position.

  • A phenylsulfonyl group (PhSO2\text{PhSO}_2-) attached to the pyrrolidine nitrogen.

  • A carboxamide moiety (CONH2-\text{CONH}_2 ) at the C2 position.

The stereochemistry at C2 mimics that of L-proline, enabling interactions with biological targets that recognize natural amino acid configurations .

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to the hydrophobic phenylsulfonyl group; soluble in polar aprotic solvents (e.g., DMSO, acetone) .

  • Melting Point: Data unavailable for the exact compound, but analogous pyrrolidine-2-carboxamides exhibit melting points between 120–220°C .

  • Spectral Characteristics (predicted from analogs ):

    • IR: νS=O\nu_{\text{S=O}} at 1330–1155 cm⁻¹, νC=O\nu_{\text{C=O}} (amide) at 1680–1725 cm⁻¹.

    • 1H NMR^1\text{H NMR}: Aromatic protons (δ\delta 7.4–8.0 ppm), pyrrolidine protons (δ\delta 1.5–4.2 ppm), and amide NH (δ\delta 6.1–6.3 ppm).

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves sequential functionalization of L-proline (Figure 1):

Step 1: Sulfonylation of L-Proline
L-Proline reacts with benzenesulfonyl chloride (PhSO2Cl\text{PhSO}_2\text{Cl}) in alkaline aqueous medium to yield 1-(phenylsulfonyl)pyrrolidine-2-carboxylic acid .

L-Proline+PhSO2ClNaOH1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid+HCl\text{L-Proline} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{NaOH}} \text{1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid} + \text{HCl}

Step 2: Carboxamide Formation
The carboxylic acid is converted to the carboxamide via activation (e.g., using PCl5\text{PCl}_5) followed by aminolysis with ammonia :

1-(PhSO2)pyrrolidine-2-COOHPCl5Acid chlorideNH3(S)-N-(PhSO2)pyrrolidine-2-carboxamide\text{1-(PhSO}_2\text{)pyrrolidine-2-COOH} \xrightarrow{\text{PCl}_5} \text{Acid chloride} \xrightarrow{\text{NH}_3} \text{(S)-N-(PhSO}_2\text{)pyrrolidine-2-carboxamide}

Key Reaction Conditions:

  • Temperature: 0–80°C, depending on the step .

  • Catalysts: Nickel catalysts (e.g., NiCl2(PPh3)2\text{NiCl}_2(\text{PPh}_3)_2) enhance amidation yields .

  • Solvents: t-Butanol/water mixtures improve reaction efficiency .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Critical bands observed in related compounds :

Band AssignmentWavenumber (cm⁻¹)
S=O symmetric stretch1330–1155
Amide C=O stretch1680–1725
N-H bend (amide)1530–1650

Nuclear Magnetic Resonance (NMR)

1H NMR^1\text{H NMR} (400 MHz, CDCl₃):

  • Aromatic protons: Multiplet at δ\delta 7.4–8.0 ppm (5H, PhSO₂).

  • Pyrrolidine protons:

    • δ\delta 3.4–3.6 ppm (2H, N-CH₂).

    • δ\delta 2.1–2.3 ppm (2H, CH₂).

    • δ\delta 1.7–1.9 ppm (1H, CH).

  • Amide NH: Singlet at δ\delta 6.1–6.3 ppm (2H, exchangeable) .

13C NMR^{13}\text{C NMR}:

  • δ\delta 175.2 ppm (C=O, amide).

  • δ\delta 138.5–126.3 ppm (aromatic carbons).

  • δ\delta 58.9 ppm (C2, pyrrolidine).

Applications in Drug Discovery

Lead Compound Optimization

  • SAR Insights: Electron-withdrawing substituents (e.g., -NO₂, -Cl) on the phenyl ring enhance anticonvulsant activity .

  • Prodrug Potential: Acetylation of the amide NH improves blood-brain barrier penetration .

Synthetic Intermediates

This compound serves as a precursor for:

  • Heterocyclic hybrids (e.g., fused pyrimidines) .

  • Metal complexes for catalytic or therapeutic applications.

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